7-Deaza-2'-c-methylinosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

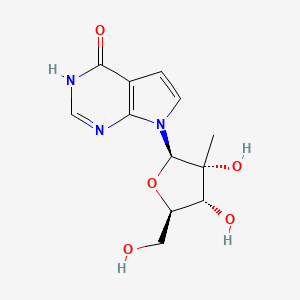

Molecular Formula |

C12H15N3O5 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H15N3O5/c1-12(19)8(17)7(4-16)20-11(12)15-3-2-6-9(15)13-5-14-10(6)18/h2-3,5,7-8,11,16-17,19H,4H2,1H3,(H,13,14,18)/t7-,8-,11-,12-/m1/s1 |

InChI Key |

FBACBJBYARSDEH-GAJNKVMBSA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O)O |

Canonical SMILES |

CC1(C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

mechanism of action of 7-Deaza-2'-c-methylinosine

An In-depth Technical Guide on the Mechanism of Action of 7-Deaza-2'-C-methyladenosine

Disclaimer: The majority of scientific literature refers to 7-Deaza-2'-C-methyladenosine (7DMA), an adenosine analog, rather than 7-Deaza-2'-c-methylinosine. This guide will focus on the extensively studied and clinically relevant 7-Deaza-2'-C-methyladenosine (7DMA), also known as MK-0608, which is presumed to be the compound of interest.

Introduction

7-Deaza-2'-C-methyladenosine (7DMA) is a nucleoside analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. Its structural modifications, specifically the 7-deaza substitution in the purine ring and the 2'-C-methyl group on the ribose, are crucial for its biological function. This document provides a comprehensive overview of the mechanism of action of 7DMA, supported by quantitative data from various studies, detailed experimental protocols, and visual diagrams to elucidate its function and the methods used for its evaluation.

Core Mechanism of Action

The primary mechanism of action of 7-Deaza-2'-C-methyladenosine is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1]

The process involves several key steps:

-

Cellular Uptake and Phosphorylation: 7DMA is a prodrug that, upon entering a host cell, is metabolized by host cell kinases into its active triphosphate form, 7-deaza-2'-C-methyladenosine triphosphate.

-

Incorporation into Viral RNA: The active triphosphate form of 7DMA acts as a competitive inhibitor of the natural nucleotide (adenosine triphosphate). It is recognized by the viral RdRp and incorporated into the nascent viral RNA strand.

-

Chain Termination: The presence of the 2'-C-methyl group on the ribose moiety sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the elongating RNA chain. This disruption of viral RNA synthesis effectively halts viral replication.

Time-of-drug-addition experiments have confirmed that 7DMA acts at a time point that aligns with the beginning of intracellular viral RNA replication.[2]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the molecular mechanism of action of 7-Deaza-2'-C-methyladenosine.

Caption: Mechanism of action of 7-Deaza-2'-C-methyladenosine.

Quantitative Data Summary

The antiviral activity of 7-Deaza-2'-C-methyladenosine has been quantified against a variety of viruses. The following tables summarize the key efficacy data from multiple studies.

Table 1: In Vitro Antiviral Activity of 7-Deaza-2'-C-methyladenosine (7DMA)

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| West Nile Virus (Eg-101) | PS | CPE Reduction | 0.33 ± 0.08 | >50 | >151 | [3] |

| West Nile Virus (13-104) | PS | CPE Reduction | 0.15 ± 0.05 | >50 | >333 | [3] |

| Zika Virus (MR766) | Vero | CPE Reduction | 0.45 ± 0.04 | >100 | >222 | [2] |

| Rotavirus (ST3) | MA104 | CPE Reduction | 1.2 ± 0.1 | >100 | >83 | [4] |

| Sapovirus (Cowden) | LLC-PK | CPE Reduction | 0.7 ± 0.1 | >100 | >143 | [4] |

| Dengue Virus (DENV-2) | Huh-7 | Plaque Reduction | 0.64 | Not Reported | Not Reported | [5] |

| Hepatitis C Virus (HCV) | Huh-7 | Replicon | Potent Inhibition | Not Reported | Not Reported | [1] |

Table 2: In Vivo Efficacy of 7-Deaza-2'-C-methyladenosine (7DMA)

| Virus | Animal Model | Treatment Regimen | Outcome | Reference |

| West Nile Virus | BALB/c Mice | 25 mg/kg, twice daily (i.p.) | 100% survival rate, no detectable viral titer in the brain.[3] | [3] |

| Zika Virus | AG129 Mice | Not specified | Reduced viremia and delayed time to disease progression.[2] | [2] |

| Dengue Virus | AG129 Mice | Not specified | Potent inhibition of viremia.[3] | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).

-

Cell Seeding: Host cells (e.g., Vero, PS, MA104) are seeded in 96-well plates at a predetermined density and incubated overnight to form a confluent monolayer.

-

Virus Infection: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Serial dilutions of 7DMA are added to the infected cells. Control wells include virus-infected/untreated cells and uninfected/untreated cells.

-

Incubation: Plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 3-7 days).

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS or methylene blue staining method. The absorbance is read using a spectrophotometer.

-

Data Analysis: The EC50 is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell death.

-

Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.

-

Virus Adsorption: The cell culture medium is removed, and the cells are inoculated with a viral suspension that produces a countable number of plaques. The virus is allowed to adsorb for 1-2 hours.

-

Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agar) containing various concentrations of 7DMA.

-

Incubation: Plates are incubated until plaques are visible.

-

Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques is counted for each compound concentration, and the percentage of plaque reduction compared to the untreated control is calculated. The IC50 (inhibitory concentration 50%) is determined from the dose-response curve.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

This method is used to quantify the amount of viral RNA in infected cells or animal tissues.

-

RNA Extraction: Total RNA is extracted from cell lysates or tissue homogenates using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers.

-

Quantitative PCR: The cDNA is then amplified in a real-time PCR machine using virus-specific primers and a fluorescent probe (e.g., TaqMan).

-

Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations. The results are often normalized to a host housekeeping gene (e.g., β-actin).

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the CPE reduction and plaque reduction assays.

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

References

- 1. 7-Deaza-2'-C-methyladenosine | 443642-29-3 | W-202771 [biosynth.com]

- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis and Purification of 7-Deaza-2'-c-methylinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 7-Deaza-2'-c-methylinosine, a nucleoside analog of significant interest in antiviral drug discovery. The synthesis is approached through a multi-step process commencing with the preparation of a key intermediate, 7-deaza-2'-c-methyladenosine, followed by a crucial deamination step to yield the target inosine derivative. This document details the experimental protocols, including reaction conditions and purification methodologies, based on established literature precedents. Quantitative data is summarized in structured tables for clarity, and a logical workflow of the synthesis is presented through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, virology, and drug development.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy, with numerous approved drugs targeting viral polymerases and other essential enzymes. The modification of the purine or pyrimidine base and the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This compound is a promising candidate in this class, combining the 7-deaza modification of the purine ring, which can alter hydrogen bonding patterns and metabolic stability, with a 2'-C-methyl substitution on the ribose sugar, a modification known to be a potent inhibitor of viral RNA-dependent RNA polymerases. This guide outlines a feasible and referenced synthetic pathway to obtain this molecule for further biological evaluation.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the synthesis of the corresponding adenosine analog, 7-deaza-2'-C-methyladenosine. This intermediate is then converted to the final inosine product via a deamination reaction.

Experimental Protocols

Synthesis of 7-Deaza-2'-C-methyladenosine (Intermediate)

The synthesis of the key intermediate, 7-deaza-2'-C-methyladenosine, can be accomplished through the glycosylation of a suitable 7-deazapurine derivative with a protected 2'-C-methylribose sugar. The Vorbrüggen glycosylation is a commonly employed method for this transformation.

Step 1: Glycosylation of 6-chloro-7-deazapurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose

-

Reaction: To a solution of 6-chloro-7-deazapurine in anhydrous acetonitrile are added 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose and a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA). The mixture is stirred at room temperature until the base is fully silylated. A Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), is then added, and the reaction is heated to reflux.

-

Work-up and Purification: After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.

Step 2: Amination and Deprotection

-

Reaction: The resulting protected 6-chloro-7-deaza-2'-C-methyladenosine derivative is treated with a solution of ammonia in methanol in a sealed tube at elevated temperature to introduce the amino group at the 6-position and remove the benzoyl protecting groups from the sugar moiety.

-

Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography to yield 7-deaza-2'-C-methyladenosine.

| Parameter | Value | Reference |

| Starting Materials | 6-chloro-7-deazapurine, 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-D-ribofuranose | General Vorbrüggen glycosylation protocols |

| Key Reagents | BSA, TMSOTf, Ammonia in Methanol | General Vorbrüggen glycosylation protocols |

| Typical Yield | 40-60% over two steps | Estimated from similar syntheses |

| Purification Method | Silica Gel Chromatography | Standard practice for nucleoside synthesis |

Table 1: Summary of Synthesis Parameters for 7-Deaza-2'-C-methyladenosine

Synthesis of this compound

The conversion of the adenosine analog to the inosine analog is achieved through a deamination reaction, which replaces the 6-amino group with a hydroxyl group. This can be accomplished either chemically or enzymatically.

Method A: Chemical Deamination

-

Reaction: 7-Deaza-2'-C-methyladenosine is dissolved in a mixture of acetic acid and water, and a solution of sodium nitrite is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction mixture is neutralized and concentrated. The crude product is then purified by preparative HPLC.

Method B: Enzymatic Deamination

-

Reaction: 7-Deaza-2'-C-methyladenosine is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5) and treated with adenosine deaminase. The reaction is incubated at a controlled temperature (e.g., 37 °C) and monitored for completion.

-

Purification: The enzyme is removed by precipitation or filtration, and the resulting solution containing this compound is purified by preparative HPLC.

| Parameter | Method A (Chemical) | Method B (Enzymatic) |

| Key Reagents | Sodium Nitrite, Acetic Acid | Adenosine Deaminase, Phosphate Buffer |

| Reaction Conditions | 0-5 °C | 37 °C |

| Typical Yield | Moderate to Good | Good to Excellent |

| Purification Method | Preparative HPLC | Preparative HPLC |

Table 2: Comparison of Deamination Methods

Purification

The final purification of this compound is critical to obtain a high-purity product suitable for biological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Preparative RP-HPLC Protocol

-

Column: A preparative C18 column is typically used.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., triethylammonium acetate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 260 nm) is used to monitor the elution.

-

Fraction Collection and Processing: Fractions containing the pure product are collected, pooled, and lyophilized to yield the final product as a solid.

| Parameter | Condition |

| Column | C18, preparative scale |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-30% B over 30 minutes (example) |

| Flow Rate | Dependent on column dimensions |

| Detection | UV at ~260 nm |

Table 3: Example HPLC Purification Parameters

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the protons of the 7-deazapurine base and the 2'-C-methyl ribose sugar. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₅N₃O₅. |

| Purity (HPLC) | >95% (as determined by analytical HPLC) |

Table 4: Expected Analytical Data for this compound

Conclusion

This technical guide provides a detailed roadmap for the synthesis and purification of this compound. The outlined procedures, based on established chemical principles for nucleoside synthesis, offer a reliable pathway for obtaining this compound in high purity for research and development purposes. The provided data tables and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction and purification conditions may be necessary to achieve desired yields and purity levels for specific applications.

7-Deaza-2'-c-methylinosine: A Technical Guide to its Physicochemical Properties and Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physicochemical properties and biological activities of 7-deazapurine nucleosides, with a primary focus on 7-Deaza-2'-c-methyladenosine (7DMA) as a representative analogue for 7-Deaza-2'-c-methylinosine, for which specific experimental data is limited in publicly available literature. The information presented herein is intended for research and development purposes.

Introduction

This compound belongs to the class of nucleoside analogues, which are synthetic compounds that mimic natural nucleosides. The structural modifications in these analogues, such as the replacement of nitrogen with carbon at the 7-position of the purine ring (7-deaza) and the addition of a methyl group at the 2'-position of the ribose sugar, are designed to enhance their therapeutic properties. These modifications can lead to increased metabolic stability and improved antiviral activity compared to their natural counterparts. This guide provides an in-depth summary of the known physicochemical properties, synthesis, and biological activity of 7-Deaza-2'-c-methyladenosine (a close structural analogue) and outlines key experimental protocols relevant to its study.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative data for this compound is scarce, the properties of the closely related 7-Deaza-2'-c-methyladenosine (7DMA) provide valuable insights.

Table 1: Physicochemical Properties of 7-Deaza-2'-c-methyladenosine (7DMA)

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₄O₄ | [1][2][3] |

| Molecular Weight | 280.28 g/mol | [1][2][3] |

| Melting Point | 222 °C | [3] |

| XLogP3 | -1.2 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Appearance | White to off-white solid (presumed) | |

| Solubility | Data not available. Generally, nucleoside analogues exhibit some solubility in water and polar organic solvents like DMSO and methanol. | |

| pKa | Data not available. The pKa of the pyrrolo[2,3-d]pyrimidine core is expected to differ from adenine due to the replacement of N7 with a carbon atom, which can influence its ionization state at physiological pH. | |

| Storage | Store at < -15°C in a dry, inert atmosphere. | [3] |

Synthesis and Purification

The synthesis of 7-deazapurine nucleosides typically involves the glycosylation of a 7-deazapurine base with a protected ribose derivative. Subsequent modifications and deprotection steps yield the final product.

General Synthesis Protocol for 7-Deazapurine Nucleosides

A common method for the synthesis of 7-deazapurine nucleosides is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Vorbrüggen Glycosylation

-

Preparation of the 7-Deazapurine Base: The appropriate 7-deazapurine base (e.g., 7-deazahypoxanthine for the inosine analogue) is silylated to increase its nucleophilicity. This is typically achieved by heating the base with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent like acetonitrile.

-

Preparation of the Protected Ribose: A suitable protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is used as the sugar donor. The protecting groups prevent unwanted side reactions.

-

Glycosylation Reaction: The silylated base and the protected ribose are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane). A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to initiate the coupling reaction. The reaction is typically stirred at room temperature or elevated temperatures until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Deprotection: The reaction mixture is quenched, and the protected nucleoside is isolated. The protecting groups are then removed. For example, benzoyl groups can be removed by treatment with a solution of ammonia in methanol.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 7-deazapurine nucleoside.[4][5][6]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and analysis of nucleoside analogues.[7]

Experimental Protocol: Reversed-Phase HPLC Purification

-

Column: A C18 reversed-phase column is typically used.[8]

-

Mobile Phase: A gradient of a polar solvent (e.g., aqueous buffer like ammonium acetate or triethylammonium bicarbonate) and a less polar organic solvent (e.g., acetonitrile or methanol) is employed. The use of volatile buffers allows for easy removal after purification.[8][9]

-

Gradient: The gradient is optimized to achieve separation of the desired product from impurities. A typical gradient might start with a low percentage of the organic solvent, which is gradually increased to elute the compounds based on their hydrophobicity.

-

Detection: Elution is monitored using a UV detector, typically at a wavelength of 260 nm.[9]

-

Sample Recovery: Fractions containing the pure product are collected, and the volatile buffer is removed by lyophilization.[8]

Characterization

The structure and purity of the synthesized this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used for unambiguous assignment of all proton and carbon signals.[10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[10][11]

Biological Activity and Mechanism of Action

7-deazapurine nucleosides, particularly 7DMA, have demonstrated potent antiviral activity against a range of RNA viruses.[14][15] The primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

Signaling Pathway: Inhibition of Viral RNA Polymerase

References

- 1. 7-Deaza-2'-C-methyladenosine | C12H16N4O4 | CID 3011893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 7-Deaza-2'-C-methyladenosine | 443642-29-3 | W-202771 [biosynth.com]

- 4. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atdbio.com [atdbio.com]

- 8. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. mdpi.com [mdpi.com]

- 11. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. seela.net [seela.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MK-608 - Wikipedia [en.wikipedia.org]

Structural Analysis of 7-Deaza Modified Purine Nucleosides: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The modification of purine nucleosides at the 7-position by replacing the nitrogen atom with a carbon atom, creating 7-deazapurine nucleosides, is a significant strategy in medicinal chemistry. This alteration has profound effects on the electronic properties, conformation, and biological activity of the resulting nucleosides, leading to the development of potent antiviral and antitumor agents.[1][2] This technical guide provides a comprehensive overview of the structural analysis of these modified nucleosides, focusing on synthetic methods, detailed experimental protocols for structural elucidation, and the impact of the 7-deaza modification on the nucleoside's three-dimensional structure.

Synthesis of 7-Deaza Modified Purine Nucleosides

The synthesis of 7-deaza modified purine nucleosides typically involves the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core followed by glycosylation. A common strategy is the Vorbrüggen glycosylation, which involves the reaction of a silylated heterocyclic base with a protected sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] Subsequent modifications at various positions of the purine ring or the sugar moiety can be performed to generate a diverse library of compounds.

Caption: General synthetic workflow for 7-deaza modified purine nucleosides.

Structural Analysis: Unveiling the Three-Dimensional Architecture

The structural analysis of 7-deaza modified purine nucleosides is crucial for understanding their mechanism of action and for guiding further drug design. The primary techniques employed for this purpose are single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, revealing precise information about bond lengths, bond angles, and the overall conformation of the nucleoside.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals of the 7-deaza modified purine nucleoside are grown, typically by slow evaporation of a saturated solution.[3] Common solvents include methanol, ethanol, or mixtures with water. The process can be challenging and may require screening of various conditions (temperature, precipitant, pH).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[4][5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or molecular replacement. An initial model of the molecule is built into the electron density map and refined using least-squares methods to best fit the experimental data.[4][6]

| Parameter | 7-Iodo-5-aza-7-deazaguanosine |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 4.7669 |

| b (Å) | 11.0409 |

| c (Å) | 21.6334 |

| V (ų) | 1138.59 |

| Z | 4 |

| Conformation | anti at the glycosylic bond, N-type (O4'-endo) sugar pucker |

| Table 1: Example crystallographic data for a modified purine nucleoside derivative. Data extracted from a study on 7-iodo-5-aza-7-deazaguanosine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, which is often more biologically relevant than the solid-state structure. 1H, 13C, and sometimes 15N and 31P NMR experiments are used to elucidate the structure of 7-deaza modified purine nucleosides.

Experimental Protocol: NMR Structural Analysis

-

Sample Preparation: A solution of the purified nucleoside is prepared in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The concentration is typically in the millimolar range.

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired.

-

1D 1H NMR: Provides information on the number and chemical environment of protons.

-

2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbon atoms.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, useful for identifying sugar protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons and linking the base to the sugar.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the conformation around the glycosidic bond (syn vs. anti) and the sugar pucker.

-

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon resonances. The coupling constants (J-values) from the 1H NMR spectrum are used to determine the sugar pucker (the conformation of the furanose ring), and the NOE/ROE cross-peaks are used to determine the orientation of the base relative to the sugar.

| Proton | Chemical Shift (δ, ppm) |

| H8 | ~8.0-8.5 |

| H6 | ~7.5-8.0 |

| H1' | ~6.0-6.5 |

| H2' | ~2.5-3.0 |

| H3' | ~4.0-4.5 |

| H4' | ~4.0-4.5 |

| H5', H5'' | ~3.5-4.0 |

| Table 2: Typical 1H NMR chemical shift ranges for 7-deazaadenosine derivatives in DMSO-d6. Actual values can vary depending on substituents. |

Caption: Experimental workflow for the structural analysis of 7-deaza nucleosides.

Conformational Analysis: The Impact of 7-Deaza Modification

The replacement of N7 with a CH group in the purine ring has significant conformational consequences.

-

Glycosidic Torsion Angle (χ): This angle describes the orientation of the base relative to the sugar. Purine nucleosides can exist in two major conformations: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the sugar. The 7-deaza modification can influence the preference for one conformation over the other, which is critical for recognition by enzymes and receptors.

-

Sugar Pucker: The five-membered furanose ring of the sugar is not planar and exists in a dynamic equilibrium between two major conformations: N-type (C3'-endo) and S-type (C2'-endo). The sugar pucker is influenced by substituents on the sugar and the nature of the nucleobase. The 7-deaza modification can shift this equilibrium, which in turn affects the overall shape of the nucleoside and its ability to fit into binding sites.

Caption: Logical relationship of 7-deaza modification and its structural impact.

Biological Implications of Structural Changes

The structural alterations induced by the 7-deaza modification are directly linked to the biological activities of these compounds. The modified electronic and steric properties of the 7-deazapurine ring can lead to:

-

Altered Hydrogen Bonding: The absence of the N7 nitrogen, a hydrogen bond acceptor, changes the interaction profile of the nucleoside with its biological targets.

-

Enhanced Lipophilicity: The replacement of a nitrogen atom with a carbon-hydrogen group can increase the lipophilicity of the molecule, potentially improving its membrane permeability.

-

Modified Stacking Interactions: In the context of DNA or RNA, the altered electronic properties of the 7-deazapurine base can affect the stability of base stacking interactions.

-

Evasion of Catabolism: The modification can render the nucleoside resistant to degradation by enzymes that normally process natural purine nucleosides.

References

- 1. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rigaku.com [resources.rigaku.com]

- 6. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

Early Research on 7-Deazaadenosine Analogs as Antiviral Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on 7-deazaadenosine analogs as potent antiviral agents. It provides a comprehensive overview of key compounds, their mechanisms of action, and the quantitative data from early antiviral studies. Detailed experimental methodologies and visual representations of critical pathways are included to support further research and development in this promising area of antiviral therapy.

Introduction to 7-Deazaadenosine Analogs

7-Deazaadenosine analogs are a class of purine nucleoside analogs where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom. This modification significantly alters the electronic properties of the nucleobase, often leading to enhanced biological activity. Early research identified several of these compounds, including the naturally occurring antibiotics Tubercidin, Toyocamycin, and Sangivamycin, as having broad-spectrum antiviral activity. Their structural similarity to adenosine allows them to enter cellular metabolic pathways, where they are converted to their active triphosphate forms. These triphosphate analogs then interfere with viral replication, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp).

Key 7-Deazaadenosine Analogs and Their Antiviral Activities

Initial investigations focused on a handful of key 7-deazaadenosine analogs. The following tables summarize the quantitative data from early in vitro studies, highlighting their potency against a range of RNA viruses.

Table 1: Antiviral Activity of Tubercidin Analogs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Tubercidin | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 0.2487 | 14.23 | 57.2 | [1] |

| Tubercidin | Swine Acute Diarrhea Syndrome Coronavirus (SADS-CoV) | Vero | <1 | >10 | >10 | [1] |

| 5-Hydroxymethyltubercidin (HMTU) | Dengue Virus type 2 (DENV-2) | BHK-21 | 0.34 | >12.5 | >36.8 | [2] |

| 5-Hydroxymethyltubercidin (HMTU) | Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | 0.29 | >25 | >86.2 | [2] |

| 5-Hydroxymethyltubercidin (HMTU) | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.17 | >25 | >147.1 | [2] |

| 5-Hydroxymethyltubercidin (HMTU) | SARS-CoV-2 | Vero E6 | 0.45 | >25 | >55.6 | [2] |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Antiviral Activity of Sangivamycin

| Virus | Cell Line | IC50 (nM) | Reference |

| SARS-CoV-2 (USA-WA1/2020) | Vero E6 | 65 | [3] |

| SARS-CoV-2 (USA-WA1/2020) | Calu-3 | 74 | [3] |

| SARS-CoV-2 (USA-WA1/2020) | Caco-2 | 14 | [3] |

| SARS-CoV-2 (Delta Variant) | Vero E6/TMPRSS2 | 80 | [3] |

| SARS-CoV-2 (Delta Variant) | Calu-3 | 79 | [3] |

IC50: Half-maximal inhibitory concentration.

Table 3: Antiviral Activity of Other 7-Deazaadenosine Analogs

| Compound | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 7-deaza-2'-C-methyladenosine | Hepatitis C Virus (HCV) | Huh-7 | 0.108 (IC50) | >10 | >92.6 | [4] |

| 7-deaza-2'-C-methyladenosine | West Nile Virus (WNV) | PS | 0.33 (EC50) | >100 | >303 | [5] |

| 7-deaza-2'-C-methyladenosine | Dengue Virus type 2 (DENV-2) | Vero | 0.64 (IC50) | >100 | >156 | [4] |

| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Poliovirus (PV) | HeLa | 0.011 (IC50) | >1.1 | >100 | [4] |

| 7-deaza-6-methyl-9-β-D-ribofuranosylpurine | Dengue Virus (DENV) | Vero | 0.062 (IC50) | >10 | >161 | [4] |

Mechanism of Action: From Prodrug to Polymerase Inhibitor

The antiviral activity of 7-deazaadenosine analogs is contingent on their intracellular conversion into the active triphosphate form. This process is carried out by host cell kinases, effectively making the parent nucleoside a prodrug.

Intracellular Metabolic Activation

The metabolic activation cascade involves a three-step phosphorylation process:

-

Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate derivative. This reaction is primarily catalyzed by adenosine kinase (ADK) .[6][7][8]

-

Diphosphorylation: The nucleoside monophosphate is then converted to the diphosphate form by adenylate kinase (AK) , also known as nucleoside monophosphate kinase.[2][9]

-

Triphosphorylation: Finally, the diphosphate is phosphorylated to the active triphosphate analog by nucleoside diphosphate kinase (NDPK) .

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active 7-deazaadenosine triphosphate analog acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for the viral RdRp. Upon incorporation into the nascent viral RNA chain, it can lead to two primary inhibitory outcomes:

-

Chain Termination: Many nucleoside analogs, once incorporated, prevent the addition of the next nucleotide, thereby halting the elongation of the viral RNA. This can be due to the absence of a 3'-hydroxyl group or due to steric hindrance that prevents the formation of the next phosphodiester bond.[1][3]

-

Mutagenesis: In some cases, the incorporated analog may not immediately terminate the chain but can cause misincorporation of subsequent nucleotides, leading to a cascade of mutations that ultimately render the viral genome non-functional.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used in the early evaluation of 7-deazaadenosine analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, A549, Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

Test compound (7-deazaadenosine analog)

-

96-well cell culture plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Treatment and Infection:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the wells.

-

Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.

-

Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show complete CPE.

-

Staining:

-

Remove the medium and gently wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Data Analysis:

-

Visually score the wells for protection from CPE or solubilize the stain with methanol and measure the absorbance at 595 nm.

-

Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves.

-

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of a test compound.

Materials:

-

Confluent monolayer of host cells in 6-well or 12-well plates

-

Virus stock

-

Test compound

-

Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

-

Crystal violet or neutral red staining solution

Procedure:

-

Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.

-

Infection:

-

Prepare serial dilutions of the virus.

-

Remove the growth medium and infect the cell monolayers with a small volume of virus dilution for 1-2 hours to allow for viral adsorption.

-

-

Treatment:

-

Prepare different concentrations of the test compound in the overlay medium.

-

After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium.

-

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization:

-

Remove the overlay medium.

-

Fix and stain the cell monolayer with crystal violet or stain with neutral red.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the 50% inhibitory concentration (IC50) from the dose-response curve.

-

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of the 7-deazaadenosine analog on the activity of the viral RdRp.

Materials:

-

Purified recombinant viral RdRp

-

RNA template and primer

-

Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (e.g., [α-³²P]GTP or fluorescently tagged UTP)

-

Unlabeled ATP, CTP, GTP, UTP

-

7-deazaadenosine triphosphate analog

-

Reaction buffer containing MgCl₂, DTT, and other necessary cofactors

-

Denaturing polyacrylamide gel

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, labeled NTP, and a mixture of unlabeled NTPs.

-

Add varying concentrations of the 7-deazaadenosine triphosphate analog.

-

-

Enzyme Addition: Initiate the reaction by adding the purified viral RdRp.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

-

Product Analysis:

-

Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled or fluorescently labeled RNA products using autoradiography or fluorescence imaging.

-

-

Data Analysis:

-

Quantify the amount of full-length RNA product in each reaction.

-

Calculate the percentage of RdRp inhibition at each analog concentration.

-

Determine the 50% inhibitory concentration (IC50) of the triphosphate analog.

-

Conclusion and Future Directions

Early research on 7-deazaadenosine analogs has unequivocally established their potential as broad-spectrum antiviral agents. The mechanism of action, involving intracellular phosphorylation to the active triphosphate form and subsequent inhibition of the viral RNA-dependent RNA polymerase, provides a solid foundation for rational drug design. The quantitative data from in vitro studies demonstrate potent activity against a range of clinically relevant RNA viruses.

Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. Prodrug strategies, such as esterification of the ribose hydroxyl groups, could enhance oral bioavailability and cellular uptake. Furthermore, a deeper understanding of the structural basis of the interaction between the triphosphate analogs and the viral RdRp will be crucial for designing next-generation inhibitors with improved potency and a higher barrier to resistance. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of this promising class of antiviral compounds.

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human adenylate kinase 9 is a nucleoside mono- and diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chimia.ch [chimia.ch]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Adenosine kinase - Wikipedia [en.wikipedia.org]

- 7. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the Genome: Unraveling the Role of the 2'-C-Methyl Group in Antiviral Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methyl group at the 2'-carbon position of the ribose sugar in nucleoside analogs has emerged as a cornerstone in the development of potent antiviral therapeutics. This seemingly minor modification profoundly impacts the interaction of these molecules with viral polymerases, bestowing upon them the ability to effectively halt viral replication. This in-depth technical guide explores the core principles of 2'-C-methyl substitution in antiviral drug design, detailing its mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: A Tale of Steric Hindrance and Non-Obligate Chain Termination

The primary target for 2'-C-methylated nucleoside analogs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the genetic material of many RNA viruses.[1][2] Once inside a host cell, these nucleoside analogs are anabolized to their active triphosphate form by host cell kinases.[3] This active form then competes with natural nucleoside triphosphates (NTPs) for incorporation into the nascent viral RNA chain.

The key to the antiviral activity of these analogs lies in a mechanism known as non-obligate chain termination . Unlike obligate chain terminators that lack a 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, 2'-C-methylated nucleosides possess this 3'-OH group.[4] However, after their incorporation into the growing RNA strand, the presence of the bulky 2'-C-methyl group creates a steric clash within the active site of the RdRp.[5] This steric hindrance prevents the proper alignment and binding of the subsequent incoming natural NTP, effectively halting further elongation of the RNA chain.[1]

Recent studies have further elucidated this mechanism, suggesting that the incorporation of a 2'-C-methylated nucleotide prevents the RdRp from undergoing the conformational change necessary for catalysis of the next phosphodiester bond formation.[1] Essentially, the active site is blocked from closing properly, thereby terminating RNA synthesis.

dot

References

- 1. Efficient synthesis of 2'-C-beta-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]

The Potential of 7-Deaza-2'-c-methylinosine as a Broad-Spectrum Antiviral for Flavivirus Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of flavivirus infections, including Dengue, Zika, West Nile, and Yellow Fever, pose a significant and ongoing threat to global public health. With limited approved antiviral therapies available, the need for effective broad-spectrum inhibitors is critical. This technical guide provides an in-depth exploration of 7-Deaza-2'-c-methylinosine (7-deaza-2'-CMA), a promising nucleoside analog that has demonstrated potent inhibitory activity against a range of flaviviruses. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows to support ongoing research and development efforts in this field.

Core Concepts and Mechanism of Action

This compound, a derivative of adenosine, functions as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. The flavivirus RdRp, a key component of the NS5 protein, is essential for the replication of the viral RNA genome. The introduction of a methyl group at the 2'-C position of the ribose sugar is a critical structural feature that confers potent antiviral activity.[1] It is believed that after conversion to its triphosphate form within the host cell, 7-deaza-2'-CMA acts as a chain terminator during viral RNA synthesis, thereby halting replication.

Quantitative Antiviral Activity

The in vitro efficacy of 7-deaza-2'-CMA has been evaluated against several medically important flaviviruses. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Anti-Flavivirus Activity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| West Nile Virus (Eg-101) | PS (Porcine Kidney) | 0.33 ± 0.08 | >100 | >303 | [1] |

| West Nile Virus (13-104) | PS (Porcine Kidney) | 0.15 ± 0.05 | >100 | >667 | [1] |

| Zika Virus (MR766) | Vero E6 | ~5-15 | Not specified | Not specified | [2] |

| Usutu Virus | Vero E6 | Not specified | Not specified | Not specified | [3] |

| Tick-Borne Encephalitis Virus | Not specified | Low micromolar | Not specified | Not specified | [4] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Virus | Mouse Model | Treatment Regimen | Key Outcomes | Reference |

| West Nile Virus (13-104) | BALB/c | 25 mg/kg, twice daily (intraperitoneal) | 100% survival when treatment started at day 0; 90% survival when started at day 3 post-infection.[5] | [1][4] |

| Zika Virus (African Strain) | AG129 | Not specified | Reduced viremia.[1] | [1] |

| Dengue Virus | Mouse Model | Not specified | Potent inhibitor of viremia.[1] | [1] |

| Tick-Borne Encephalitis Virus | BALB/c | Not specified | Substantially improved disease outcome, increased survival, reduced neuroinfection signs and brain viral titers.[1] | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the evaluation of 7-deaza-2'-CMA.

In Vitro Antiviral Assays

1. Cytotoxicity Assay:

-

Objective: To determine the concentration of the compound that is toxic to the host cells.

-

Methodology:

-

Plate cells (e.g., Vero, PS, or SK-N-SH) in 96-well plates and incubate until confluent.

-

Prepare serial dilutions of 7-deaza-2'-CMA in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Incubate for a period that mirrors the antiviral assay (e.g., 3-7 days).

-

Assess cell viability using a colorimetric assay such as MTS/PMS or by microscopic examination for cytopathic effect (CPE).

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

-

2. Plaque Reduction Neutralization Test (PRNT):

-

Objective: To quantify the reduction in infectious virus particles.

-

Methodology:

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of the virus and incubate with and without various concentrations of 7-deaza-2'-CMA.

-

After a 1-2 hour incubation, adsorb the virus-compound mixture onto the cell monolayers.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate for several days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

-

3. Virus Yield Reduction Assay:

-

Objective: To measure the amount of infectious virus produced in the presence of the compound.

-

Methodology:

-

Infect confluent cell monolayers with the flavivirus at a specific multiplicity of infection (MOI).

-

After a 1-2 hour adsorption period, wash the cells to remove unattached virus and add fresh medium containing serial dilutions of 7-deaza-2'-CMA.

-

Incubate for a defined period (e.g., 24-72 hours).

-

Collect the cell culture supernatant and determine the viral titer using a plaque assay or TCID50 (50% tissue culture infective dose) assay.

-

The EC50 is the compound concentration that reduces the virus yield by 50%.

-

In Vivo Animal Models

1. West Nile Virus Lethal Infection Model:

-

Objective: To assess the efficacy of 7-deaza-2'-CMA in preventing mortality in a lethal infection model.

-

Animal Model: Adult BALB/c mice.

-

Infection: Subcutaneous or intraperitoneal injection of a lethal dose of a neuroinvasive WNV strain (e.g., 13-104).

-

Treatment: Intraperitoneal administration of 7-deaza-2'-CMA (e.g., 25 mg/kg) twice daily. Treatment can be initiated at various time points post-infection (e.g., day 0, day 1, day 3, day 8) to evaluate the therapeutic window.

-

Monitoring: Daily monitoring of survival rates, body weight changes, and clinical signs of disease (e.g., ruffled fur, hunched posture, paralysis).[4]

-

Endpoint Analysis: Collection of brain tissue at a specific time point (e.g., day 10 post-infection) to determine viral titers by plaque assay.[1][4]

Visualizing Mechanisms and Workflows

Understanding the intricate processes of viral replication and the workflow for antiviral evaluation is paramount. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

Flavivirus Replication Cycle and the Role of NS5 Polymerase

Caption: Flavivirus replication cycle and the inhibitory action of 7-deaza-2'-CMA.

Experimental Workflow for Antiviral Evaluation

Caption: A generalized workflow for the preclinical evaluation of antiviral compounds.

Discussion and Future Directions

The data presented herein underscore the significant potential of 7-deaza-2'-CMA as a broad-spectrum inhibitor of flaviviruses. Its potent in vitro activity and remarkable efficacy in animal models, even when treatment is delayed, make it a compelling candidate for further development.[1][5]

However, it is important to note that 7-deaza-2'-CMA (also known as MK-0608) was previously evaluated in human clinical trials for the treatment of chronic hepatitis C, another member of the Flaviviridae family, but its development was halted, potentially due to mitochondrial toxicity.[1][6] While this raises safety concerns for long-term therapy, short-term treatment for acute flaviviral infections might be a viable and safe therapeutic strategy.[1] Further research is warranted to fully elucidate the risk-benefit profile of 7-deaza-2'-CMA in the context of acute and severe flavivirus diseases.

Future studies should focus on:

-

Head-to-head comparison of 7-deaza-2'-CMA with other emerging anti-flavivirus compounds.

-

Evaluation of its efficacy against a wider panel of flavivirus strains and clinical isolates.

-

Investigation of potential synergistic effects when used in combination with other antiviral agents or immunomodulators.

-

Detailed pharmacokinetic and toxicology studies to better define its therapeutic window for acute infections.

References

- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.tghn.org [media.tghn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vector-Transmitted Flaviviruses: An Antiviral Molecules Overview [mdpi.com]

Preliminary Cytotoxicity Assessment of 7-Deaza-2'-C-Methylinosine: A Technical Guide

Disclaimer: As of October 2025, publicly available data specifically detailing the preliminary cytotoxicity of 7-Deaza-2'-C-methylinosine is limited. This guide will therefore focus on the closely related and well-documented compound, 7-Deaza-2'-C-methyladenosine (7DMA) , as a proxy. The structural similarities between these molecules suggest that the cytotoxic profile and the methodologies for its assessment would be comparable. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a nucleoside analog with potential therapeutic applications, particularly in the realm of antiviral drug development. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxicity to understand its potential for inducing cell damage or death. This technical guide provides an in-depth overview of the methodologies used to evaluate the cytotoxicity of the related compound, 7-Deaza-2'-C-methyladenosine, and summarizes the available data.

Quantitative Cytotoxicity Data for 7-Deaza-2'-C-methyladenosine

The following tables summarize the 50% cytotoxic concentration (CC50) values for 7-Deaza-2'-C-methyladenosine in various cell lines as reported in the literature. A higher CC50 value indicates lower cytotoxicity.

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Vero Cells | MTS Assay | >50 | [1][2] |

| Porcine Kidney (PS) Cells | Not Specified | >50 | [1] |

| Human Neuroblastoma (SK-N-SH) Cells | Not Specified | >50 | [1] |

| Calu-3 Cells | Not Specified | 51.0 | [3] |

Table 1: In Vitro Cytotoxicity of 7-Deaza-2'-C-methyladenosine in Various Cell Lines.

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are employed to determine the cytotoxicity of antiviral compounds. These assays are crucial to distinguish between the desired antiviral effect and any unintended harm to host cells.

Cell Viability Assays

3.1.1. MTS Assay

The MTS assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Experimental Workflow:

Caption: Workflow for determining cytotoxicity using the MTS assay.

3.1.2. Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is often used in virology to assess the ability of a compound to protect cells from virus-induced damage. In the context of a cytotoxicity assessment, the assay is run in parallel without the virus to determine the compound's effect on the cells alone. Cell viability is typically assessed visually or by staining with a dye like crystal violet or neutral red.

Experimental Workflow:

Caption: Workflow for assessing cytotoxicity via a CPE reduction assay format.

Mechanism of Action and Signaling Pathways

7-Deaza-2'-C-methyladenosine is a nucleoside analog that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor.[4] After entering the cell, it is phosphorylated to its active triphosphate form. This triphosphate analog is then incorporated into the growing viral RNA chain by the RdRp. The presence of the 2'-C-methyl group sterically hinders the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.[1]

Proposed Intracellular Activation and Mechanism of Action:

Caption: Intracellular activation and mechanism of action of 7DMA.

Conclusion

References

- 1. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

7-Deaza-2'-c-methylinosine: A Deep Dive into Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of 7-Deaza-2'-c-methylinosine and its closely related adenosine analog, 7-Deaza-2'-c-methyladenosine (7DMA, MK-0608). Due to a lack of publicly available pharmacokinetic data for the inosine derivative, this paper leverages the extensive research on its adenosine counterpart to infer and understand its potential in vivo behavior. The 7-deaza modification of the nucleobase, combined with a 2'-C-methyl substituent on the ribose, has been shown to significantly enhance antiviral activity and improve the pharmacokinetic profile of these nucleoside analogs.[1][2] This modification confers resistance to enzymatic degradation, a critical factor in developing orally bioavailable antiviral agents.[3]

Quantitative Pharmacokinetic Data

While specific pharmacokinetic parameters for this compound are not available in the reviewed literature, extensive studies on its parent compound, 7-Deaza-2'-c-methyladenosine (MK-0608), provide valuable insights. The following table summarizes the key pharmacokinetic parameters of MK-0608 in various animal models.

| Species | Route of Administration | Dose | Oral Bioavailability (%) | Plasma Half-life (h) | Key Findings | Reference |

| Rat | Oral | - | 50 - 100 | - | Good to excellent oral bioavailability. High concentration of the active 5'-triphosphate form found in the liver. | [1] |

| Dog | Oral | - | 50 - 100 | 9 | Good to excellent oral bioavailability and a long plasma half-life. | [1] |

| Rhesus Monkey | Oral | - | 50 - 100 | 14 | Good to excellent oral bioavailability and a long plasma half-life. | [1] |

| Chimpanzee | Intravenous | 0.2 mg/kg | - | - | ~1 log10 decrease in Hepatitis C viral load. | [1] |

| Chimpanzee | Intravenous | 2 mg/kg | - | - | >3.5 log10 decrease in Hepatitis C viral load. | [1] |

In Vivo Efficacy and Dosing Regimens

7-Deaza-2'-c-methyladenosine has demonstrated significant in vivo antiviral activity against a range of viruses in mouse models. These studies provide crucial information on effective dosing strategies and the resulting therapeutic outcomes.

| Virus | Animal Model | Dosing Regimen | Efficacy | Reference |

| West Nile Virus (WNV) | BALB/c mice | 25 mg/kg, intraperitoneally, twice daily | 100% survival when treatment started at the time of infection. | [2] |

| Zika Virus (ZIKV) | AG129 mice | 50 mg/kg/day, oral gavage, once daily | Reduced viremia and delayed disease progression. | [4] |

| Tick-borne Encephalitis Virus (TBEV) | BALB/c mice | - | Substantially improves disease outcome, increases survival, and reduces neuroinfection signs. | [2] |

| Dengue Virus (DENV) | Mouse model | - | Potent inhibitor of DENV. | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo efficacy studies cited in this guide.

West Nile Virus (WNV) In Vivo Efficacy Study

-

Animal Model: 6-week-old female BALB/c mice.[2]

-

Virus Strain and Inoculation: Mice were subcutaneously injected with 1,000 PFU of WNV strain 13-104.[2]

-

Treatment Groups:

-

Group 1: Treatment with 7-Deaza-2'-c-methyladenosine (25 mg/kg) initiated immediately after infection.[2]

-

Group 2: Treatment initiated 1 day post-infection.[2]

-

Group 3: Treatment initiated 3 days post-infection.[2]

-

Group 4: Treatment initiated 8 days post-infection.[2]

-

Group 5 (Control): Treated with vehicle only.[2]

-

-

Drug Administration: 200 μl of 7-Deaza-2'-c-methyladenosine (25 mg/kg) was administered intraperitoneally twice a day at 8-hour intervals.[2]

-

Monitoring: Survival rates and disease signs were monitored daily for 28 days.[2] Disease signs were scored on a scale of 0 to 5 (0 = no signs, 5 = death).[2]

Zika Virus (ZIKV) In Vivo Efficacy Study

-

Animal Model: AG129 mice (deficient in IFN-α/β and IFN-γ receptors).[4]

-

Virus Strain and Inoculation: Mice were infected with 200 μL of a 1x10^4 PFU/ml stock of ZIKV.[4]

-

Treatment: Mice were treated once daily with 50 mg/kg/day of 7-Deaza-2'-c-methyladenosine or vehicle via oral gavage.[4]

-

Monitoring: Viremia and disease-induced morbidity and mortality were monitored.[4]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the evaluation and mechanism of action of 7-Deaza-2'-c-methyladenosine, the following diagrams are provided.

References

- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model | PLOS Neglected Tropical Diseases [journals.plos.org]

metabolic stability of 7-deaza-adenosine analogs

An In-Depth Technical Guide to the Metabolic Stability of 7-Deaza-Adenosine Analogs

Introduction

7-deaza-adenosine analogs are a class of purine nucleoside derivatives where the nitrogen atom at the 7-position of the adenine base is replaced by a carbon atom. This modification significantly alters the electron distribution and steric properties of the purine ring system, leading to profound effects on the molecule's biological activity and metabolic fate. This guide provides a comprehensive overview of the metabolic stability of these analogs, summarizing key data, detailing experimental protocols for their assessment, and illustrating relevant biological and experimental pathways. The improved metabolic stability and pharmacokinetic profiles make these compounds promising candidates for drug development, particularly in antiviral and anticancer therapies.[1][2][3][4]

Impact of the 7-Deaza Modification on Biological Activity

The substitution of nitrogen with carbon at the 7-position prevents the formation of hydrogen bonds at this site, which can be critical for recognition by certain enzymes.[5] This modification has been shown to enhance the inhibitory potency of these analogs against viral polymerases, such as the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp).[1][2] For instance, the incorporation of a 7-deaza modification into 2′-C-methyl-adenosine results in a 20-fold increase in potency in HCV RdRp assays.[1][2] This structural change not only improves efficacy but also favorably alters the pharmacokinetic properties, leading to better metabolic stability.[1][4][6]

Quantitative Analysis of In Vitro Potency and Cytotoxicity

The metabolic stability of a drug candidate is a critical factor in its development, influencing its half-life, bioavailability, and potential for toxicity.[7][8] The data below compares 7-deaza-adenosine analogs to their parent compounds, highlighting the impact of the 7-deaza modification.

Table 1: Comparison of Inhibitory Potency and Cytotoxicity of Adenosine Analogs

| Compound | Target | IC₅₀ (μM) | CC₅₀ (μM) in Huh-7 cells (72h) | Selectivity Index (CC₅₀/IC₅₀) |

|---|---|---|---|---|

| 2′-C-methyl-adenosine | HCV Replicon | 0.5 | >100 | >200 |

| 7-deaza-2′-C-methyl-adenosine | HCV Replicon | 0.3 | >100 | >333 |

| Tubercidin (7-deaza-adenosine) | HCV Replicon | >10 | 0.15 | <0.015 |

| Adenosine | HCV Replicon | >100 | >100 | N/A |

Data sourced from Olsen et al., 2004.[1] IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Pharmacokinetic Profile

Studies have shown that 7-deaza-2′-C-methyl-adenosine exhibits promising in vivo pharmacokinetic properties across multiple species, suggesting enhanced stability and bioavailability compared to other analogs.[2][4][6] While specific half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) values from head-to-head microsomal or hepatocyte stability assays are not detailed in the provided search results, the overall findings indicate a significant improvement in the metabolic profile, justifying further development.[2][4]

Experimental Protocols for Assessing Metabolic Stability

The evaluation of metabolic stability is a cornerstone of preclinical drug development.[7][9] In vitro assays using liver-derived systems are standard practice to predict in vivo pharmacokinetics.[10][11]

General Protocol for In Vitro Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), and are widely used for Phase I metabolism studies.[8][12][13]

-

Preparation : A reaction mixture is prepared containing pooled liver microsomes (from human or other species) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[13]

-

Incubation : The 7-deaza-adenosine analog (test compound) is added to the microsomal suspension. The reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[13] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.

-

Time Points : Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[13]

-

Reaction Quenching : The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.

-

Analysis : After centrifugation to remove the precipitated protein, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[7][11]

-

Data Calculation : The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[10][14]

General Protocol for In Vitro Metabolic Stability in Hepatocytes

Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism.[10][11][12]

-

Cell Preparation : Cryopreserved hepatocytes are thawed, and cell viability is assessed. The cells are then suspended in an appropriate incubation medium.[10]

-

Incubation : The test compound is added to the hepatocyte suspension in a multi-well plate. The plate is incubated at 37°C in a humidified atmosphere, often with gentle shaking.[10]

-

Time Points : Samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[10]

-

Sample Processing : The reaction is terminated by adding a quenching solvent. The samples are then processed to separate the analyte from cellular debris.

-

LC-MS/MS Analysis : The concentration of the parent drug is quantified by LC-MS/MS.[11]

-

Data Analysis : Similar to the microsomal assay, the half-life and intrinsic clearance are determined from the rate of disappearance of the test compound.[10]

Visualizations: Pathways and Workflows

Mechanism of Action for Nucleoside Analog Inhibitors

Nucleoside analogs, including 7-deaza-adenosine derivatives, typically act as prodrugs that require intracellular activation. They are successively phosphorylated by host cell kinases to their triphosphate form, which then competes with natural nucleotides for incorporation by the target polymerase, leading to chain termination and inhibition of replication.

Caption: Intracellular activation pathway of a 7-deaza-adenosine analog.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the typical steps involved in determining the metabolic stability of a compound using an in vitro system like liver microsomes or hepatocytes.

Caption: Workflow for a typical in vitro metabolic stability experiment.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship between the structural modification (7-deaza substitution) and the resulting improvements in drug properties, a key concept in medicinal chemistry.

Caption: Logic diagram of Structure-Activity Relationships (SAR).

References

- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 11. nuvisan.com [nuvisan.com]

- 12. bioivt.com [bioivt.com]

- 13. pharmaron.com [pharmaron.com]

- 14. Addressing the Metabolic Stability of Antituberculars through Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Deaza-2'-c-methylinosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction